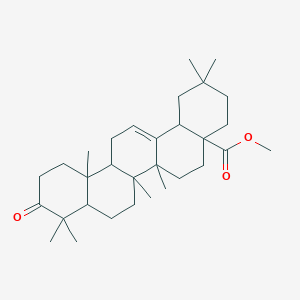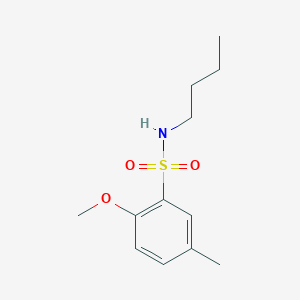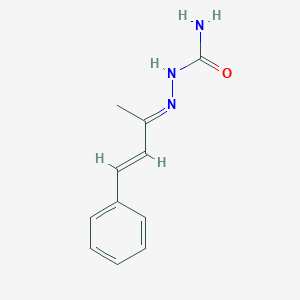
Dimethylglyoxal bis(guanylhydrazone)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethylglyoxal bis(guanylhydrazone) (MGBG) is a synthetic compound that belongs to the family of guanylhydrazones. It has been widely studied for its potential applications in cancer therapy, due to its ability to inhibit the activity of the enzyme ornithine decarboxylase (ODC). ODC is a key enzyme involved in the biosynthesis of polyamines, which are essential for cell growth and proliferation. Therefore, the inhibition of ODC by MGBG can lead to the suppression of tumor growth.
Wirkmechanismus
Dimethylglyoxal bis(guanylhydrazone) exerts its anti-cancer effects by inhibiting the activity of ODC, which is a key enzyme involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their levels are often elevated in cancer cells. By inhibiting ODC, Dimethylglyoxal bis(guanylhydrazone) can reduce the levels of polyamines, thereby suppressing tumor growth.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, Dimethylglyoxal bis(guanylhydrazone) has been shown to have other biochemical and physiological effects. It has been shown to inhibit the growth of Trypanosoma cruzi, the parasite that causes Chagas disease. Dimethylglyoxal bis(guanylhydrazone) has also been shown to have anti-inflammatory effects, as it can reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of Dimethylglyoxal bis(guanylhydrazone) is that it is a synthetic compound that can be easily synthesized in the laboratory. It is also relatively stable and has a long shelf life. However, one of the limitations of Dimethylglyoxal bis(guanylhydrazone) is that it can be toxic at high concentrations, and its efficacy can be affected by the presence of other compounds in the cell culture medium.
Zukünftige Richtungen
There are several future directions for research on Dimethylglyoxal bis(guanylhydrazone). One area of research is the development of more potent analogs of Dimethylglyoxal bis(guanylhydrazone) that can have greater efficacy and fewer side effects. Another area of research is the identification of biomarkers that can predict the response of cancer cells to Dimethylglyoxal bis(guanylhydrazone) treatment. Additionally, the potential use of Dimethylglyoxal bis(guanylhydrazone) in combination with other chemotherapeutic agents warrants further investigation. Finally, the development of targeted delivery systems for Dimethylglyoxal bis(guanylhydrazone) could improve its efficacy and reduce its toxicity.
Conclusion
In conclusion, Dimethylglyoxal bis(guanylhydrazone) is a synthetic compound that has shown promise as a potential therapeutic agent in cancer treatment. Its ability to inhibit the activity of ODC and reduce the levels of polyamines has been shown to suppress tumor growth. However, further research is needed to fully understand its mechanisms of action and to optimize its therapeutic potential.
Synthesemethoden
Dimethylglyoxal bis(guanylhydrazone) can be synthesized by the reaction of dimethylglyoxal with guanylhydrazine in the presence of hydrochloric acid. The resulting compound is a white crystalline powder that is soluble in water and organic solvents.
Wissenschaftliche Forschungsanwendungen
Dimethylglyoxal bis(guanylhydrazone) has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to be effective in inhibiting the growth of a wide range of cancer cells, including breast, prostate, lung, and colon cancer cells. Dimethylglyoxal bis(guanylhydrazone) has also been shown to enhance the efficacy of other chemotherapeutic agents, such as cisplatin and doxorubicin.
Eigenschaften
CAS-Nummer |
1945-67-1 |
|---|---|
Produktname |
Dimethylglyoxal bis(guanylhydrazone) |
Molekularformel |
C22H18N2O |
Molekulargewicht |
198.23 g/mol |
IUPAC-Name |
2-[(E)-[(3E)-3-(diaminomethylidenehydrazinylidene)butan-2-ylidene]amino]guanidine |
InChI |
InChI=1S/C6H14N8/c1-3(11-13-5(7)8)4(2)12-14-6(9)10/h1-2H3,(H4,7,8,13)(H4,9,10,14)/b11-3+,12-4+ |
InChI-Schlüssel |
QCPPROTWPVZXKL-HMMKTVFPSA-N |
Isomerische SMILES |
C/C(=N\N=C(N)N)/C(=N/N=C(N)N)/C |
SMILES |
CC(=NN=C(N)N)C(=NN=C(N)N)C |
Kanonische SMILES |
CC(=NN=C(N)N)C(=NN=C(N)N)C |
Verwandte CAS-Nummern |
62580-87-4 (unspecified acetate salt) |
Synonyme |
DGBG dimethylglyoxal bis(guanylhydrazone) dimethylglyoxal bis(guanylhydrazone) acetate salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2-ethoxy-5-isopropylphenyl)sulfonyl]-5-nitro-2-methyl-1H-imidazole](/img/structure/B239344.png)



![1-(3,4-Dimethylphenyl)-4-[(3-fluorophenyl)sulfonyl]piperazine](/img/structure/B239353.png)

![1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B239355.png)




![1-Mesityl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B239370.png)

